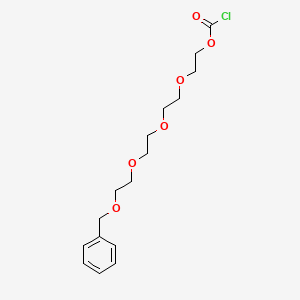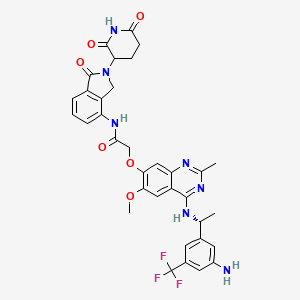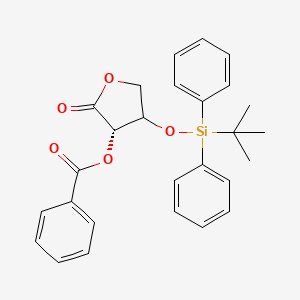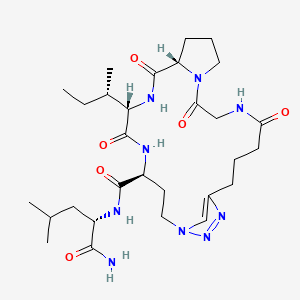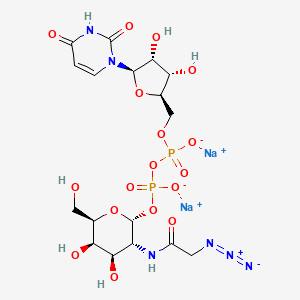
MsbA-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MsbA-IN-2 is a potent inhibitor of the lipopolysaccharide transporter MsbA, which is an ATP-binding cassette transporter found in Gram-negative bacteria. This compound has shown significant efficacy in inhibiting the MsbA transporter, with an IC50 value of 2 nanomolar for Escherichia coli MsbA . The inhibition of MsbA disrupts the transport of lipopolysaccharides, which are essential components of the bacterial outer membrane, thereby affecting bacterial viability.
Métodos De Preparación
The synthesis of MsbA-IN-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, reduction, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process to meet commercial demands.
Análisis De Reacciones Químicas
MsbA-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
MsbA-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and inhibition of ATP-binding cassette transporters.
Biology: It helps in understanding the role of lipopolysaccharide transport in bacterial physiology and pathogenesis.
Medicine: It has potential therapeutic applications in developing new antibiotics targeting Gram-negative bacteria.
Mecanismo De Acción
MsbA-IN-2 exerts its effects by binding to the transmembrane domains of the MsbA transporter, leading to a conformational change that inhibits the transport of lipopolysaccharides. This binding disrupts the normal function of the transporter, preventing the proper assembly of the bacterial outer membrane and ultimately leading to bacterial cell death . The molecular targets involved include the nucleotide-binding domains and the transmembrane domains of the MsbA transporter.
Comparación Con Compuestos Similares
MsbA-IN-2 is unique in its high potency and specificity for the MsbA transporter. Similar compounds include:
These compounds differ in their binding sites and mechanisms of action, highlighting the uniqueness of this compound in its ability to effectively inhibit the MsbA transporter.
Propiedades
Fórmula molecular |
C23H19Cl2NO3 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H19Cl2NO3/c1-13(22-18(24)3-2-4-19(22)25)29-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21(27)28/h2-4,7-14H,5-6H2,1H3,(H,27,28)/b10-7+/t13-/m0/s1 |
Clave InChI |
VTHPIYFWIXUARL-RSPDNQDQSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
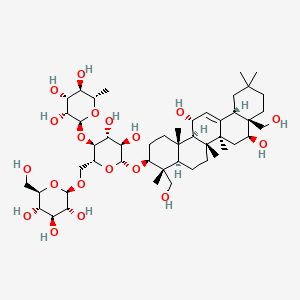
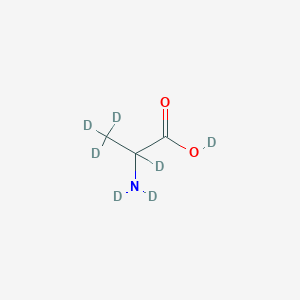
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
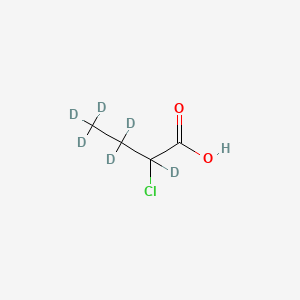
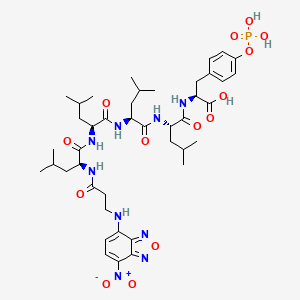
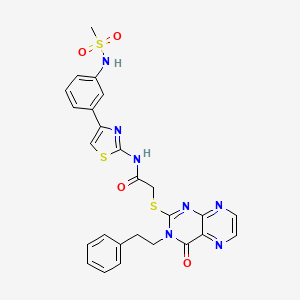
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
